molecular formula C14H20O B14577498 2-Methyl-4-(4-methylpentyl)benzaldehyde CAS No. 61447-95-8

2-Methyl-4-(4-methylpentyl)benzaldehyde

Cat. No.: B14577498
CAS No.: 61447-95-8
M. Wt: 204.31 g/mol
InChI Key: JVAOZEPFNAMSLQ-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylpentyl)benzaldehyde is a benzaldehyde derivative featuring a methyl group at the ortho position (C2) and a branched 4-methylpentyl chain at the para position (C4) on the aromatic ring. The compound’s structure combines alkyl substituents of varying complexity, influencing its physicochemical properties. The methyl group introduces steric hindrance, while the 4-methylpentyl chain enhances lipophilicity, making it more soluble in nonpolar solvents compared to polar derivatives like hydroxy- or halogen-substituted benzaldehydes.

Properties

CAS No.

61447-95-8

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-4-(4-methylpentyl)benzaldehyde

InChI

InChI=1S/C14H20O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h7-11H,4-6H2,1-3H3

InChI Key

JVAOZEPFNAMSLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpentyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of toluene with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation using reagents like chromyl chloride or pyridinium chlorochromate to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the alkylation of toluene followed by controlled oxidation steps to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpentyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.

Major Products Formed

    Oxidation: 2-Methyl-4-(4-methylpentyl)benzoic acid.

    Reduction: 2-Methyl-4-(4-methylpentyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-4-(4-methylpentyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpentyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Methyl-4-(4-methylpentyl)benzaldehyde with key analogs, highlighting substituent effects:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Boiling Point (°C) Key Properties
This compound* C₁₄H₂₀O 204.31 2-methyl, 4-(4-methylpentyl) N/A N/A High lipophilicity, steric bulk
2-(4-Methyl-3-penten-1-yl)benzaldehyde C₁₃H₁₆O 188.27 2-methyl, 4-(3-pentenyl) N/A N/A Unsaturated alkyl chain; lower MW
4-(Benzyloxy)-2-methylbenzaldehyde C₁₅H₁₄O₂ 240.29 2-methyl, 4-benzyloxy 58–62 234 (19 mmHg) Polar ether linkage; crystalline
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 4-hydroxy 112–116 248–250 High polarity; hydrogen bonding
2-Chloro-4-methylbenzaldehyde C₈H₇ClO 154.59 2-chloro, 4-methyl N/A N/A Electron-withdrawing Cl; reactivity
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 4-bromomethyl N/A N/A Reactive bromine substituent

*Theoretical values for the target compound, inferred from analogs.

Substituent Effects on Properties

  • Lipophilicity: The 4-methylpentyl group in the target compound enhances lipid solubility compared to polar derivatives like 4-hydroxybenzaldehyde (logP ~1.3) or halogenated analogs (e.g., 2-chloro-4-methylbenzaldehyde). This property is critical in applications requiring nonpolar solvents or membrane permeability.
  • Thermal Stability : Branched alkyl chains (e.g., 4-methylpentyl) may lower melting points compared to rigid substituents like benzyloxy (58–62°C ). However, steric hindrance from the methyl group could reduce crystallization.
  • Reactivity : The aldehyde group is susceptible to nucleophilic attack, but electron-donating alkyl groups (methyl, pentyl) may stabilize the aromatic ring against electrophilic substitution compared to electron-withdrawing groups (e.g., Cl in 2-chloro-4-methylbenzaldehyde ).

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